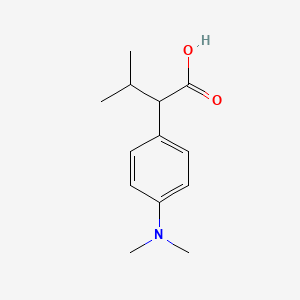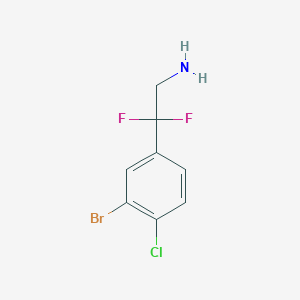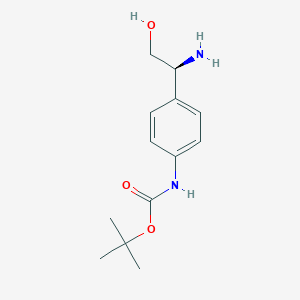
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines, where tert-butyl carbamate is used as a reagent . The reaction conditions often involve the use of palladium catalysts and specific solvents like methylene chloride or chloroform.
Industrial Production Methods
Industrial production of tert-butyl carbamates generally involves the reaction of tert-butyl alcohol with isocyanates or carbamoyl chlorides. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis to protect amino groups during various reaction steps .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl carbamate
- Tert-butyl (4-bromobenzyl)carbamate
- Tert-butyl carbanilate
Uniqueness
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Clave InChI |
LPRVGJUEFIVJKK-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CO)N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


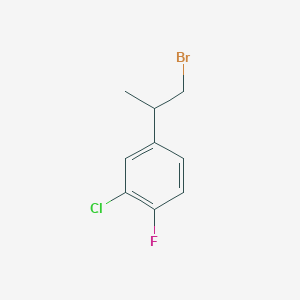

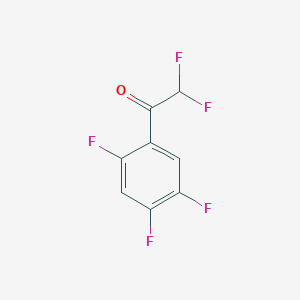

![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
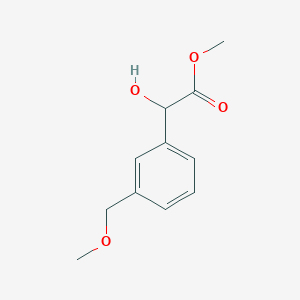
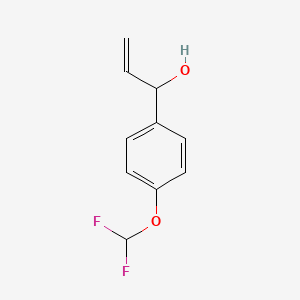
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)
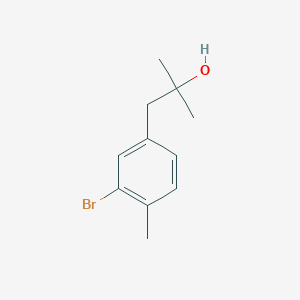

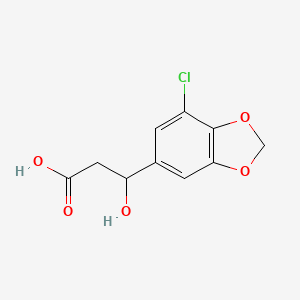
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
